An In-depth Technical Guide to 5-methoxy-1H-indazole-3-carboxamide: Chemical Properties, Synthesis, and Biological Context
An In-depth Technical Guide to 5-methoxy-1H-indazole-3-carboxamide: Chemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-methoxy-1H-indazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data for closely related analogues to provide a robust contextual understanding.
Core Chemical Properties
While specific experimental data for 5-methoxy-1H-indazole-3-carboxamide is sparse, its fundamental properties can be calculated. The table below summarizes these and provides experimental data for key precursors and analogues.
| Property | 5-methoxy-1H-indazole-3-carboxamide (Calculated) | 5-methoxy-1H-indazole-3-carboxylic acid | Methyl 5-methoxy-1H-indazole-3-carboxylate[1] | 5-methoxy-1H-indazole-3-carbaldehyde[2] |
| CAS Number | Not assigned | 90417-53-1 | 90915-65-4 | 169789-37-1 |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₈N₂O₃ | C₁₀H₁₀N₂O₃ | C₉H₈N₂O₂ |
| Molecular Weight | 191.19 g/mol | 192.17 g/mol | 206.2 g/mol | 176.17 g/mol |
| Appearance | - | - | - | Brownish orange solid[2] |
| Melting Point | - | - | - | - |
| Boiling Point | - | - | - | - |
| Solubility | - | - | - | - |
| Storage | - | - | - | Store at 0-8 °C[2] |
Experimental Protocols
The synthesis of 5-methoxy-1H-indazole-3-carboxamide can be readily achieved through the amidation of its corresponding carboxylic acid, which is commercially available. The following protocol is adapted from a general method for the synthesis of 1H-indazole-3-carboxamide derivatives.[3][4]
Synthesis of 5-methoxy-1H-indazole-3-carboxamide
This procedure involves the coupling of 5-methoxy-1H-indazole-3-carboxylic acid with an amine source, typically ammonia or an ammonium salt, using a peptide coupling agent.
Materials:
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5-methoxy-1H-indazole-3-carboxylic acid
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Ammonia source (e.g., ammonium chloride)
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Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
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Base: TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)
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Solvent: DMF (Dimethylformamide)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
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Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Addition: Add the ammonia source (e.g., ammonium chloride, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents).
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1H-indazole-3-carboxamide.
Biological Activity and Signaling Pathways
Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The 1H-indazole-3-carboxamide scaffold, in particular, has been identified as a promising framework for the development of potent and selective kinase inhibitors.
PAK1 Inhibition
Recent studies have highlighted derivatives of 1H-indazole-3-carboxamide as potent inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activity is linked to tumor progression, making it a key target for anticancer drug discovery.[5] The indazole core acts as a bioisostere for purines, enabling it to bind to the ATP-binding pocket of kinases.
Below is a conceptual diagram illustrating the role of PAK1 in cell signaling and its inhibition by an indazole-3-carboxamide derivative.
Caption: PAK1 signaling pathway and its inhibition.
The diagram above illustrates how extracellular signals can activate Receptor Tyrosine Kinases (RTKs), leading to the activation of the Ras and Rac/Cdc42 GTPases. These, in turn, activate PAK1, which promotes cell motility, invasion, and changes in gene expression through downstream pathways like MEK/ERK. 5-methoxy-1H-indazole-3-carboxamide, as a putative PAK1 inhibitor, would block these downstream effects.
Experimental and Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and purification of 5-methoxy-1H-indazole-3-carboxamide.
Caption: Synthetic workflow for 5-methoxy-1H-indazole-3-carboxamide.
This workflow provides a clear, step-by-step visualization of the synthetic protocol, from the starting material to the purified final product.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
